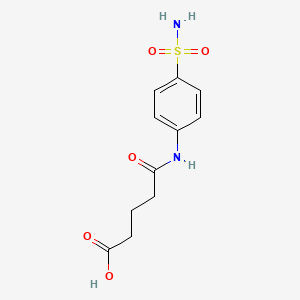

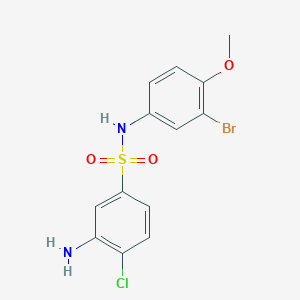

![molecular formula C23H22N4O2 B2954870 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1795192-70-9](/img/structure/B2954870.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures, including a benzoxazole ring and a pyrrole ring, which are aromatic and contribute to the compound’s stability. It also contains a pyrrolidine ring, which is a type of secondary amine and could participate in various reactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the benzamide group could undergo hydrolysis to form an amine and a carboxylic acid. The pyrrole ring, being aromatic, might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would be influenced by the strength of the intermolecular forces present .Applications De Recherche Scientifique

Discovery of Histone Deacetylase Inhibitors

- N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is part of a class of compounds involved in the discovery of histone deacetylase (HDAC) inhibitors. These compounds, including MGCD0103, show promise as anticancer drugs due to their ability to block cancer cell proliferation, induce histone acetylation, and trigger apoptosis (Zhou et al., 2008).

Capillary Electrophoresis in Drug Analysis

- The compound has relevance in the field of nonaqueous capillary electrophoresis, particularly in the separation and analysis of imatinib mesylate and related substances. This application is significant for quality control in pharmaceuticals (Ye et al., 2012).

Crystallographic Studies

- Crystal structure and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives highlight the compound's significance in crystallography and molecular design (Artheswari et al., 2019).

Neuroleptic Activities

- Synthesis and receptor binding studies of derivatives indicate potential neuroleptic activities, contributing to the understanding of molecular interactions in the central nervous system (Remy et al., 1983).

Metal-Free Synthesis Techniques

- The compound is associated with metal-free synthesis techniques, like the formation of 1,2,4-triazolo[1,5-a]pyridines, highlighting advancements in synthetic organic chemistry (Zheng et al., 2014).

Melanoma Cytotoxicity

- Derivatives of the compound have been explored for their cytotoxicity against melanoma, suggesting potential applications in targeted cancer therapy (Wolf et al., 2004).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide” would require appropriate safety measures. These might include wearing protective clothing and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Orientations Futures

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c28-22(17-9-11-18(12-10-17)26-13-3-4-14-26)24-16-19-6-5-15-27(19)23-25-20-7-1-2-8-21(20)29-23/h1-4,7-14,19H,5-6,15-16H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTWPKMEXXDBDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2954788.png)

![N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2954789.png)

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2954798.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2954799.png)

![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2954801.png)

![Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate](/img/structure/B2954807.png)